molecular formula C14H21NO4 B182744 N-Butyl-3,4,5-trimethoxybenzamide CAS No. 70001-46-6

N-Butyl-3,4,5-trimethoxybenzamide

Cat. No. B182744
CAS RN: 70001-46-6
M. Wt: 267.32 g/mol
InChI Key: VMBFKKOESWAMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-3,4,5-trimethoxybenzamide (BTB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of N-Butyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act as an allosteric modulator of GPCRs, binding to a site on the receptor that is distinct from the orthosteric ligand binding site. This results in a conformational change in the receptor that affects its interaction with downstream signaling proteins, leading to altered cellular responses.

Biochemical And Physiological Effects

N-Butyl-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and regulation of intracellular signaling pathways. Studies have also suggested that N-Butyl-3,4,5-trimethoxybenzamide may have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Butyl-3,4,5-trimethoxybenzamide in lab experiments is its high affinity and selectivity for GPCRs, which makes it a useful tool for studying the function of these receptors. However, one limitation of using N-Butyl-3,4,5-trimethoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-Butyl-3,4,5-trimethoxybenzamide, including:
1. Investigation of its potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
2. Development of new synthetic methods for N-Butyl-3,4,5-trimethoxybenzamide that are more efficient and cost-effective.
3. Exploration of its potential as a tool for studying the function of GPCRs and other cellular signaling pathways.
4. Investigation of its potential as an anti-inflammatory agent and its mechanisms of action in this context.
5. Development of new formulations of N-Butyl-3,4,5-trimethoxybenzamide that improve its solubility and bioavailability.
In conclusion, N-Butyl-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high affinity and selectivity for GPCRs make it a useful tool for studying the function of these receptors, and its potential as a therapeutic agent for various diseases is an area of ongoing research. Further investigation is needed to fully understand the mechanisms of action of N-Butyl-3,4,5-trimethoxybenzamide and its potential applications in various fields.

Synthesis Methods

N-Butyl-3,4,5-trimethoxybenzamide can be synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoic acid with butylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography or recrystallization.

Scientific Research Applications

N-Butyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for G protein-coupled receptors (GPCRs). It has been shown to have high affinity and selectivity for various GPCRs, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adenosine A2A receptor. N-Butyl-3,4,5-trimethoxybenzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

properties

CAS RN

70001-46-6

Product Name

N-Butyl-3,4,5-trimethoxybenzamide

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-butyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H21NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

VMBFKKOESWAMII-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Other CAS RN

70001-46-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.